Quinidine N-oxide

描述

A Quinidine metabolite.

Quinidine N-oxide is a pharmacologically inactive quinidine metabolite. Quinidine, an antiarrhythmic agent, undergoes rapid first-pass metabolism by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2E1, with CYP3A4 being the most active enzyme in this compound formation.

作用机制

Mode of Action

Quinidine N-oxide, similar to its parent compound Quinidine, interacts with its targets by blocking these channels . This blocking action decreases the phase zero of rapid depolarization of the action potential . It also reduces the repolarizing potassium currents, the inward rectifier potassium current, and the transient outward potassium current, as well as the L-type calcium current .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cardiac action potential pathway. By blocking sodium and potassium channels, it prolongs the cellular action potential, thereby affecting the electrical conduction system of the heart . This can lead to a change in heart rhythm, particularly in the atria .

Pharmacokinetics

This compound is a product of the metabolism of Quinidine, which undergoes rapid first-pass metabolism by the cytochrome P450 isoforms CYP3A4, CYP2C9, and CYP2E1, with CYP3A4 being the most active enzyme in this compound formation .

Result of Action

The result of this compound’s action is a prolongation of the cardiac action potential, which can lead to a change in heart rhythm . This can have therapeutic effects in conditions such as atrial fibrillation and flutter, and ventricular arrhythmias .

生化分析

Biochemical Properties

Quinidine N-oxide is involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine . These reactions are biomarkers for cytochrome P-450 (CYP)3A4 activity in human liver microsome preparations

Cellular Effects

It is known that the effects of quinidine, the parent compound, cannot be explained by the presence of unchanged drug alone . This suggests that metabolites like this compound may have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known to be involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine . These reactions suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the (3S)-3-hydroxylation and the N-oxidation of quinidine These reactions suggest that this compound may be involved in specific metabolic pathways, interacting with certain enzymes or cofactors

生物活性

Quinidine N-oxide (Q-N-OX) is a significant metabolite of quinidine, a medication primarily used as an antiarrhythmic agent and for treating malaria. Understanding the biological activity of Q-N-OX is crucial for its pharmacological implications, particularly in relation to its metabolism and interactions with cytochrome P450 enzymes.

Metabolism and Enzymatic Activity

Q-N-OX is formed through the N-oxidation of quinidine, primarily mediated by cytochrome P450 enzymes, particularly CYP3A4. This enzyme plays a critical role in the oxidative metabolism of many drugs, including quinidine. The formation of Q-N-OX follows a two-site kinetic model, indicating that multiple enzyme interactions can influence its production.

Key Findings on Metabolism

- Enzymatic Kinetics : The formation of Q-N-OX exhibits mean values for (maximum rate of reaction) and (Michaelis constant) that suggest a complex interaction with CYP3A4 and other enzymes like CYP2C9 and CYP2E1, though to a lesser extent .

- Inhibition Studies : Inhibition studies using specific inhibitors such as ketoconazole and itraconazole have shown significant reductions in the formation of Q-N-OX, confirming the involvement of CYP3A4 in its metabolism .

Pharmacokinetics

The pharmacokinetic profile of Q-N-OX has been studied to understand its behavior in the human body:

- Half-life : The elimination half-life of Q-N-OX is approximately 2.5 hours, which is significantly shorter than that of quinidine itself, indicating rapid clearance from the system .

- Renal Clearance : About 13.9% of administered doses are excreted unchanged in urine within 12 hours, reflecting its metabolic stability and clearance pathways .

Biological Effects

The biological activity of Q-N-OX extends beyond mere metabolic pathways; it has implications for drug interactions and potential therapeutic effects:

- Cardiac Effects : Like quinidine, Q-N-OX may influence cardiac rhythm due to its interaction with sodium channels. However, its specific electrophysiological effects are less well-characterized compared to quinidine .

- Drug Interactions : The presence of Q-N-OX can alter the pharmacokinetics of other drugs metabolized by CYP3A4, leading to potential drug-drug interactions that may enhance or diminish therapeutic effects .

Case Studies

Several studies have documented the clinical relevance of Q-N-OX:

- Toxicity Reports : Cases of quinidine overdose often include elevated levels of Q-N-OX, which complicates the clinical picture and necessitates careful monitoring during treatment .

- Pharmacogenomic Variability : Genetic variations affecting CYP3A4 activity can lead to altered levels of Q-N-OX, impacting individual responses to quinidine therapy. This highlights the importance of personalized medicine approaches in managing treatments involving quinidine .

Summary Table

| Parameter | Quinidine | This compound |

|---|---|---|

| Formation Enzyme | CYP3A4 | CYP3A4 (primary), CYP2C9, CYP2E1 (minor) |

| Half-life | Longer (varies) | 2.5 hours |

| Renal Clearance | Variable | 13.9% excreted unchanged |

| Kinetic Model | Michaelis-Menten | Two-site kinetics |

| Clinical Implications | Antiarrhythmic effects; risk of torsades de pointes | Potential drug interactions; less characterized cardiac effects |

科学研究应用

Pharmacological Profile

Quinidine N-oxide is primarily recognized for its role as a metabolite of quinidine, an antiarrhythmic agent. The pharmacokinetics of this compound have been studied to understand its behavior in the human body. Research indicates that after administering single oral doses (3 to 15 mg), the elimination half-life of this compound is approximately 2.5 hours, which is significantly shorter than that of quinidine itself .

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Elimination Half-life | 2.5 hours |

| Renal Clearance | 1.3 L/hr |

| Free Fraction in Serum | 3.3% |

| Percentage Recovered in Urine | 13.9% |

These characteristics suggest that this compound may not exhibit significant pharmacological activity similar to quinidine, as it does not affect the heart rate-corrected QT interval at concentrations up to 500 ng/ml .

Scientific Research Applications

This compound has several applications in scientific research:

Chiral Ligand in Asymmetric Synthesis

This compound serves as a chiral ligand in asymmetric synthesis reactions. Its ability to induce chirality in synthetic pathways makes it valuable for producing enantiomerically pure compounds.

Antimalarial Research

Although primarily a metabolite of an antiarrhythmic drug, the structural characteristics of this compound have led to investigations into its potential antimalarial properties. As a derivative of quinine, which has historical significance as an antimalarial agent, further studies could explore its efficacy against resistant strains of malaria .

Case Studies and Research Findings

Numerous studies have investigated the implications of quinidine and its metabolites:

- A study exploring the pharmacokinetics of this compound found that it is rapidly eliminated from the body and does not significantly impact cardiac function at therapeutic levels .

- Research into the stimulation of warfarin metabolism by quinidine indicates that metabolites like this compound may influence drug interactions through modulation of metabolic pathways .

属性

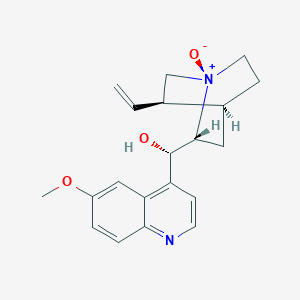

IUPAC Name |

(S)-[(1R,2R,4S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDIZKMXQMCCAA-ROCUERRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CC[N@+]3(C[C@@H]4C=C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70116-00-6 | |

| Record name | Quinidine-N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070116006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINIDINE N-OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T0RV6T22HZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。